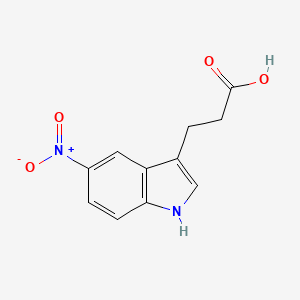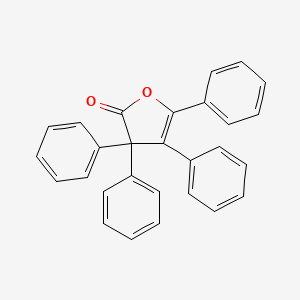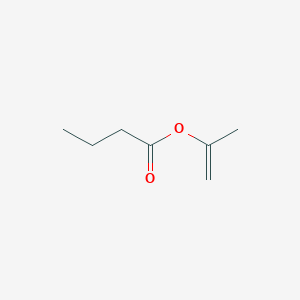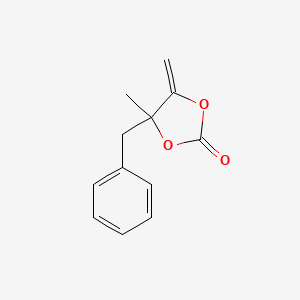![molecular formula C15H11N3 B3056276 9-Methyl-6H-indolo[2,3-b]quinoxaline CAS No. 70038-75-4](/img/structure/B3056276.png)
9-Methyl-6H-indolo[2,3-b]quinoxaline
Descripción general
Descripción
9-Methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline familyThe structure of this compound consists of a fused indole and quinoxaline ring system, which imparts unique chemical and physical properties to the molecule .
Mecanismo De Acción
Target of Action
The primary targets of 9-Methyl-6H-indolo[2,3-b]quinoxaline are DNA and proteins . The compound interacts with these targets, leading to a variety of biological effects.
Mode of Action
This compound operates primarily through intercalation into the DNA helix . This interaction disrupts vital processes for DNA replication , leading to changes in the function and behavior of cells.
Biochemical Pathways
The compound’s interaction with DNA affects various biochemical pathways. The disruption of DNA replication can lead to cell cycle arrest and apoptosis, contributing to its antiviral and cytotoxic activities .
Pharmacokinetics
Its high solubility (>27 M in acetonitrile) suggests that it may have good bioavailability .
Result of Action
The result of this compound’s action is the inhibition of cell growth and proliferation, leading to its antiviral and cytotoxic effects . It has demonstrated excellent antiviral effect against human CMV, HSV-1 and VZV .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy in nonaqueous redox flow batteries suggest that it may be sensitive to changes in the chemical environment
Análisis Bioquímico
Biochemical Properties
9-Methyl-6H-indolo[2,3-b]quinoxaline is known to interact with DNA, showing good binding affinity as evident from the high thermal stability of the compound-DNA complex . This interaction is predominantly through DNA intercalation , a process that disrupts vital processes for DNA replication .
Cellular Effects
The cytotoxic effects of this compound have been observed in various human cancer cell lines . Some derivatives of 6H-indolo[2,3-b]quinoxaline have shown selective cytotoxicity against certain cancer cells . These compounds have also been reported to possess significant modulating activity on multi-drug resistance (MDR), a major obstacle in cancer chemotherapy .
Molecular Mechanism
The molecular mechanism of action of this compound involves intercalation into the DNA helix . This disrupts the processes that are vital for DNA replication , thereby exerting its cytotoxic effects. These compounds have shown poor inhibitory activity on topoisomerase II enzyme .
Temporal Effects in Laboratory Settings
In terms of stability, this compound exhibits remarkable stability with 99.86% capacity retention over 49.5 hours of H-cell cycling . This suggests that the compound is stable over time in laboratory settings.
Métodos De Preparación
The synthesis of 9-Methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine under acidic conditions. Common catalysts used in these reactions include acetic acid, formic acid, or hydrochloric acid . Additionally, modern methods such as microwave irradiation and the use of nanoparticles like copper-doped cadmium sulfide or cerium(IV) oxide have been employed to enhance reaction efficiency and yield .
For industrial production, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization are also explored for large-scale synthesis .
Análisis De Reacciones Químicas
9-Methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, halogenation typically yields halogenated quinoxalines, while alkylation results in alkyl-substituted derivatives .
Aplicaciones Científicas De Investigación
Comparación Con Compuestos Similares
9-Methyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific structural features and biological activities. Similar compounds include:
Ellipticine: A naturally occurring alkaloid with antitumor properties, similar in structure to indoloquinoxalines.
6H-indolo[2,3-b]quinoxaline: The parent compound without the methyl group, also known for its DNA intercalating properties and biological activities.
9-Fluoro-6H-indolo[2,3-b]quinoxaline: A fluorinated derivative with enhanced biological activity and stability.
These compounds share a common indoloquinoxaline framework but differ in their substituents, which influence their chemical reactivity and biological activities .
Propiedades
IUPAC Name |
9-methyl-6H-indolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3/c1-9-6-7-11-10(8-9)14-15(17-11)18-13-5-3-2-4-12(13)16-14/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTJKSASESQALZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=NC4=CC=CC=C4N=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20418264 | |
| Record name | 9-Methyl-6H-indolo[2,3-b]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20418264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70038-75-4 | |
| Record name | NSC78701 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78701 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Methyl-6H-indolo[2,3-b]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20418264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















